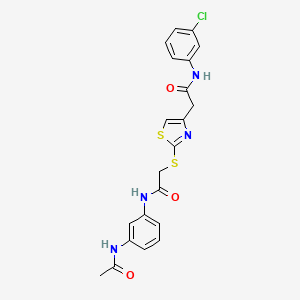![molecular formula C18H14Cl2N2OS B2748864 2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325979-51-9](/img/structure/B2748864.png)
2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the linear formula C15H13Cl2NO . It has a molecular weight of 294.183 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes “2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Applications De Recherche Scientifique
Anticancer Applications
Research into the anticancer potential of related thiazole compounds has been significant. For instance, derivatives of N-(4-substituted-thiazolyl)benzamides were synthesized and evaluated against several cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds displayed moderate to excellent anticancer activities, with some derivatives outperforming the reference drug, etoposide, in terms of IC50 values, indicating their potent anticancer efficacy (Ravinaik et al., 2021).
Antimicrobial and Antiallergy Agents
Thiazole derivatives have also shown promise as potent antimicrobial and antiallergy agents. For example, N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and tested for their antiallergy activity, demonstrating significant potency compared to standard treatments (Hargrave et al., 1983). Furthermore, other studies synthesized 2-phenylamino-thiazole derivatives as antimicrobial agents, showcasing more potent effects against pathogenic strains than reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Heterocyclic Chemistry and Material Science
The role of thiazole compounds extends into the synthesis of novel heterocyclic structures and materials science. For example, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a variety of nitrogen nucleophiles, contributing to the diversity of compounds available for further pharmacological evaluation (Mohareb et al., 2004).
Molecular Structure and Pharmacological Evaluation
The crystal structure analysis of thiazole derivatives, such as the study on 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, provides insights into the molecular interactions and stability, paving the way for the design of more effective pharmacological agents (Sharma et al., 2016).
Synthesis Techniques and Efficiency
The development of efficient synthetic routes for thiazole compounds is crucial for expanding their applications. Studies have demonstrated convenient and efficient synthetic pathways for preparing thiazole derivatives, highlighting the adaptability of these compounds in various chemical reactions and their potential for diverse applications (Saeed & Wong, 2012).
Propriétés
IUPAC Name |
2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-2-11-3-5-12(6-4-11)16-10-24-18(21-16)22-17(23)14-8-7-13(19)9-15(14)20/h3-10H,2H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZFMPRJHCSJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide](/img/structure/B2748783.png)
![3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2748784.png)


![5-(Cyclopropylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2748790.png)
![Methyl 3-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2748791.png)
![(3E)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2748792.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2748794.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748796.png)



![6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2748802.png)
![N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2748803.png)